molecular formula C20H29ClN2O6 B13772907 ethyl N-[4,7-dimethoxy-6-(2-piperidin-1-ium-1-ylethoxy)-1-benzofuran-5-yl]carbamate;chloride CAS No. 75883-48-6

ethyl N-[4,7-dimethoxy-6-(2-piperidin-1-ium-1-ylethoxy)-1-benzofuran-5-yl]carbamate;chloride

Cat. No.: B13772907
CAS No.: 75883-48-6
M. Wt: 428.9 g/mol
InChI Key: JQNKYGIQNGESLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl N-[4,7-dimethoxy-6-(2-piperidin-1-ium-1-ylethoxy)-1-benzofuran-5-yl]carbamate;chloride is a complex organic compound with a unique structure that includes a benzofuran ring, piperidine moiety, and carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require specific reagents, solvents, and catalysts to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors, automated synthesis systems, and stringent quality control measures to maintain consistency and safety .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[4,7-dimethoxy-6-(2-piperidin-1-ium-1-ylethoxy)-1-benzofuran-5-yl]carbamate;chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, methanol, and dichloromethane. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can lead to various functionalized derivatives .

Scientific Research Applications

Ethyl N-[4,7-dimethoxy-6-(2-piperidin-1-ium-1-ylethoxy)-1-benzofuran-5-yl]carbamate;chloride has numerous scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl N-[4,7-dimethoxy-6-(2-piperidin-1-ium-1-ylethoxy)-1-benzofuran-5-yl]carbamate;chloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Ethyl N-[4,7-dimethoxy-6-(2-piperidin-1-ium-1-ylethoxy)-1-benzofuran-5-yl]carbamate;chloride can be compared with other similar compounds, such as:

    Methyl N-[4,7-dimethoxy-6-(2-piperidin-1-ylethoxy)-1-benzofuran-5-yl]carbamate: Similar structure but with a methyl group instead of an ethyl group.

    Ethyl N-[4,7-dimethoxy-6-(2-piperidin-1-ylethoxy)-1-benzofuran-5-yl]carbamate: Similar structure but without the chloride ion.

    Ethyl N-[4,7-dimethoxy-6-(2-piperidin-1-ylethoxy)-1-benzofuran-5-yl]carbamate;hydrochloride: Similar structure but with a hydrochloride salt instead of a chloride ion

Properties

CAS No.

75883-48-6

Molecular Formula

C20H29ClN2O6

Molecular Weight

428.9 g/mol

IUPAC Name

ethyl N-[4,7-dimethoxy-6-(2-piperidin-1-ium-1-ylethoxy)-1-benzofuran-5-yl]carbamate;chloride

InChI

InChI=1S/C20H28N2O6.ClH/c1-4-26-20(23)21-15-16(24-2)14-8-12-27-17(14)19(25-3)18(15)28-13-11-22-9-6-5-7-10-22;/h8,12H,4-7,9-11,13H2,1-3H3,(H,21,23);1H

InChI Key

JQNKYGIQNGESLR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(C2=C(C(=C1OCC[NH+]3CCCCC3)OC)OC=C2)OC.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.